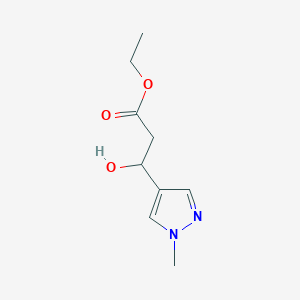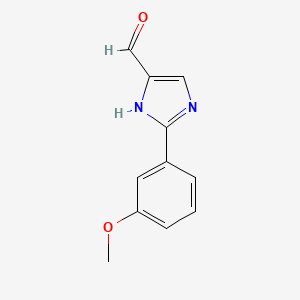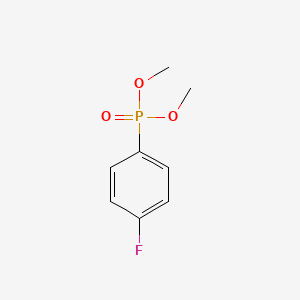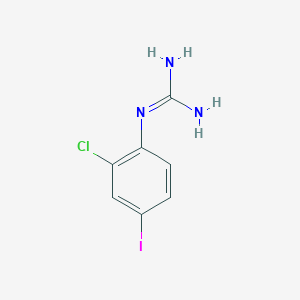
1-(2-Chloro-4-iodophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-iodophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile applications in various fields, including pharmaceuticals, organocatalysis, and biochemical processes. The compound’s unique structure, featuring both chlorine and iodine substituents on the phenyl ring, makes it an interesting subject for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-Chloro-4-iodophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-iodoaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This strategy provides a straightforward and efficient route to diverse guanidines with high yields.
Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines . This method is advantageous due to its convenience and the ability to achieve high yields.
Analyse Des Réactions Chimiques
1-(2-Chloro-4-iodophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with hydrogen peroxide can yield the corresponding nitro compound.
Coupling Reactions: The guanidine group can participate in coupling reactions with other aromatic compounds to form more complex structures. Palladium-catalyzed cross-coupling reactions are commonly used for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with sodium iodide can yield 1-(2-Iodo-4-iodophenyl)guanidine.
Applications De Recherche Scientifique
1-(2-Chloro-4-iodophenyl)guanidine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, guanidines are known for their ability to form hydrogen bonds and interact with biological molecules. This makes this compound a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-iodophenyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known for its high basicity and ability to form stable hydrogen bonds. This allows the compound to interact with various biological molecules, including proteins and nucleic acids . The chlorine and iodine substituents on the phenyl ring can also influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-iodophenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(2-Chlorophenyl)guanidine: Lacks the iodine substituent, which can affect its reactivity and biological activity.
1-(4-Iodophenyl)guanidine: Lacks the chlorine substituent, which can influence its chemical properties.
1-(2-Bromo-4-iodophenyl)guanidine: Contains a bromine substituent instead of chlorine, which can alter its reactivity and applications.
Propriétés
Formule moléculaire |
C7H7ClIN3 |
|---|---|
Poids moléculaire |
295.51 g/mol |
Nom IUPAC |
2-(2-chloro-4-iodophenyl)guanidine |
InChI |
InChI=1S/C7H7ClIN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) |
Clé InChI |
OQSNGOSTOMNFFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)Cl)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683406.png)
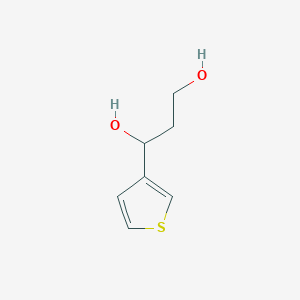

![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)

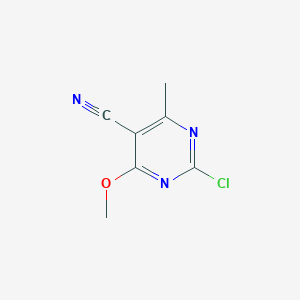
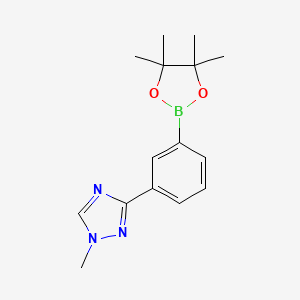
![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)

